molecular formula C19H14F9NO2 B14176603 9-(nonafluorobutyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinolin-11-one CAS No. 355822-08-1

9-(nonafluorobutyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinolin-11-one

Cat. No.: B14176603
CAS No.: 355822-08-1
M. Wt: 459.3 g/mol
InChI Key: QIXJBQLHXCUZTC-UHFFFAOYSA-N
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Description

9-(nonafluorobutyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinolin-11-one is a per- and poly-fluoroalkyl substance (PFAS) that has been studied for its potential endocrine-disrupting effects. PFASs are widely used in various industrial applications and consumer products due to their unique chemical properties, such as resistance to heat, water, and oil .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The nonafluorobutyl group can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

9-(nonafluorobutyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinolin-11-one has been studied for its potential endocrine-disrupting effects, particularly its ability to inhibit the human androgen receptor (hAR). This compound has shown significant antiandrogenic effects at relatively low concentrations, making it a valuable tool for studying endocrine disruption and its impact on human health .

In addition to its use in endocrine disruption research, this compound may have applications in other fields, such as:

Mechanism of Action

The mechanism of action of 9-(nonafluorobutyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinolin-11-one involves its ability to inhibit the transactivation of the human androgen receptor (hAR) induced by testosterone. This inhibition occurs through a competitive binding mechanism, where the compound competes with testosterone for binding to the hAR. As a result, the expression of androgen-responsive genes, such as PSA and FKBP5, is significantly decreased .

Comparison with Similar Compounds

Similar compounds to 9-(nonafluorobutyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinolin-11-one include:

These compounds share similar structural features and biological activities, but each has unique properties that make them valuable for different research applications. The uniqueness of this compound lies in its specific structure and its ability to inhibit hAR transactivation through competitive binding .

Properties

CAS No.

355822-08-1

Molecular Formula

C19H14F9NO2

Molecular Weight

459.3 g/mol

IUPAC Name

6-(1,1,2,2,3,3,4,4,4-nonafluorobutyl)-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2(7),5,8-tetraen-4-one

InChI

InChI=1S/C19H14F9NO2/c20-16(21,17(22,23)18(24,25)19(26,27)28)12-8-13(30)31-15-10-4-2-6-29-5-1-3-9(14(10)29)7-11(12)15/h7-8H,1-6H2

InChI Key

QIXJBQLHXCUZTC-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC3=C(C4=C2N(C1)CCC4)OC(=O)C=C3C(C(C(C(F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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